Thiamine thiazolone pyrophosphate
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Overview
Description
Thiamine thiazolone pyrophosphate is a complex organic compound with significant biological and chemical importance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiamine thiazolone pyrophosphate typically involves multiple steps. The initial step often includes the preparation of the pyrimidine and thiazole rings, followed by their subsequent coupling. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Thiamine thiazolone pyrophosphate undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Thiamine thiazolone pyrophosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Thiamine thiazolone pyrophosphate involves its interaction with specific molecular targets and pathways within the cell. This compound is known to participate in enzymatic reactions, where it acts as a cofactor or substrate, facilitating various biochemical processes . The molecular targets often include enzymes involved in metabolic pathways, and the compound’s effects are mediated through its binding to these enzymes and altering their activity .
Comparison with Similar Compounds
Similar Compounds
Thiamine Diphosphate: Similar in structure and function, often used as a cofactor in enzymatic reactions.
Pyridoxal Phosphate: Another cofactor involved in amino acid metabolism, with a similar role in biochemical processes.
Flavin Adenine Dinucleotide (FAD): A redox-active cofactor involved in various metabolic pathways.
Uniqueness
Thiamine thiazolone pyrophosphate is unique due to its specific structure, which allows it to participate in a distinct set of biochemical reactions. Its combination of pyrimidine and thiazole rings, along with the diphosphate group, provides it with unique chemical properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-2-oxo-1,3-thiazol-5-yl]ethyl phosphono hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O8P2S/c1-7-10(3-4-23-26(21,22)24-25(18,19)20)27-12(17)16(7)6-9-5-14-8(2)15-11(9)13/h5H,3-4,6H2,1-2H3,(H,21,22)(H2,13,14,15)(H2,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJUYGIRPQSCFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)N1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O8P2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975145 |
Source
|
Record name | 2-{3-[(6-Imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl}ethyl trihydrogen diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59733-97-0 |
Source
|
Record name | Thiamine thiazolone pyrophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059733970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{3-[(6-Imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl}ethyl trihydrogen diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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